Sertaconazole Nitrate

Description

Historical Context of Azole Antifungal Development

The journey of antifungal drug discovery was notably slower than that of antibacterial agents. ic.ac.uk While penicillin became available in 1941, the first systemic antifungal, amphotericin B, was not introduced until 1958. ic.ac.uknih.gov The 1950s marked the beginning of the antifungal era with the discovery of polyenes like nystatin (B1677061) and amphotericin B. mdpi.com However, the toxicity associated with these early agents spurred the search for less toxic alternatives. nih.gov

A significant breakthrough came in the late 1960s with the discovery of the azole antifungals. ic.ac.ukoup.com This class of synthetic compounds acts by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. patsnap.compatsnap.com The first azole to show antifungal activity was chlormidazole, introduced in 1958. mdpi.commdpi.com This was followed by the development of other topical imidazoles like clotrimazole (B1669251) and miconazole (B906) in 1969. mdpi.commdpi.com The first orally active azole, ketoconazole (B1673606), was released in the early 1980s and became a key treatment for non-life-threatening systemic mycoses for nearly a decade. nih.gov The subsequent development of triazoles, such as fluconazole (B54011) and itraconazole (B105839), offered a broader spectrum of activity and an improved safety profile. nih.gov

Evolution of Sertaconazole (B158924) Nitrate (B79036) within Imidazole (B134444) Antifungals

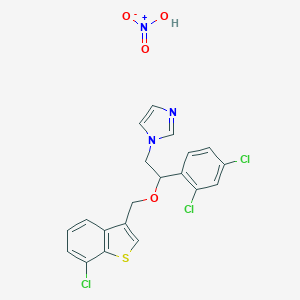

Sertaconazole nitrate emerged as a relatively new imidazole antifungal agent, distinguished by its unique chemical structure which includes a benzothiophene (B83047) ring. mdpi.comnih.gov This structural modification is believed to contribute to its enhanced antifungal activity. researchgate.netconicet.gov.ar Developed by Ferrer, this compound is the nitrate salt of 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene. researchgate.netresearchgate.net

Unlike some earlier imidazoles that were primarily limited to superficial fungal infections, sertaconazole demonstrated a broad spectrum of activity. dergipark.org.tr Research has shown its effectiveness against a wide range of fungi, including dermatophytes, yeasts like Candida and Cryptococcus, opportunistic filamentous fungi, and even some Gram-positive bacteria. nih.govresearchgate.netnih.gov A key aspect of its evolution is its dual mechanism of action. Like other azoles, it inhibits the synthesis of ergosterol by targeting the enzyme 14α-demethylase. patsnap.compatsnap.comfda.gov However, at higher concentrations, it can also directly disrupt the fungal cell membrane by binding to non-sterol lipids, leading to increased permeability and cell death. researchgate.netjpad.com.pk This gives it both fungistatic and fungicidal properties, depending on the concentration and the specific microorganism. mdpi.comresearchgate.net

Significance of this compound in Contemporary Mycology and Dermatology Research

This compound holds considerable significance in modern mycology and dermatology research due to several key attributes. Its broad-spectrum activity makes it a versatile agent for studying and managing various superficial mycoses. patsnap.comnih.gov Clinical research has demonstrated its efficacy in treating conditions such as tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), cutaneous candidiasis, and seborrheic dermatitis. mdpi.comnih.govjpad.com.pk

A particularly important area of research is its anti-inflammatory and anti-pruritic (anti-itch) properties. researchgate.netnih.gov Studies have shown that sertaconazole can inhibit the release of pro-inflammatory cytokines and mitigate inflammation in various models. mdpi.comresearchgate.net This anti-inflammatory action is mediated through the activation of the p38-COX-2-PGE2 pathway. mdpi.comiiarjournals.orgnih.gov This dual antifungal and anti-inflammatory activity is a significant advantage, as many fungal skin infections are accompanied by inflammation and itching. researchgate.netnih.gov

Furthermore, research has explored novel formulations and applications of this compound. For instance, studies on this compound-loaded silver nanoparticles have been conducted to enhance its solubility and provide sustained drug release for conditions like vaginal candidiasis. researcher.lifepropulsiontechjournal.com The development of its active R-enantiomer, arasertaconazole, represents another avenue of research, with studies indicating its potential for rapid symptomatic relief in vulvovaginal candidiasis. drugdiscoverytrends.com

Interactive Data Table: Research Findings on this compound

| Research Area | Key Findings | References |

| Antifungal Spectrum | Broad-spectrum activity against dermatophytes (Trichophyton, Epidermophyton, Microsporum), yeasts (Candida, Cryptococcus), opportunistic filamentous fungi, and Gram-positive bacteria. | nih.govresearchgate.netnih.gov |

| Mechanism of Action | Inhibits ergosterol synthesis via 14α-demethylase inhibition (fungistatic). At higher concentrations, directly damages the fungal cell membrane (fungicidal). | patsnap.compatsnap.comresearchgate.netfda.govjpad.com.pk |

| Anti-inflammatory Activity | Inhibits the release of pro-inflammatory cytokines. Mediated by the p38-COX-2-PGE2 pathway. | mdpi.comresearchgate.netiiarjournals.orgnih.gov |

| Clinical Efficacy (Dermatology) | Effective in treating tinea pedis, tinea corporis, tinea cruris, cutaneous candidiasis, and seborrheic dermatitis. | mdpi.comnih.govjpad.com.pk |

| Novel Formulations | Research into this compound-loaded silver nanoparticles to improve solubility and sustain release. | researcher.lifepropulsiontechjournal.com |

| Enantiomer Development | The R-enantiomer, arasertaconazole, shows promise for rapid relief in vulvovaginal candidiasis. | drugdiscoverytrends.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAITRDZHUANGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99592-32-2 (Parent) | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045529 | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99592-39-9 | |

| Record name | Sertaconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTACONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Antifungal Action of Sertaconazole Nitrate

Ergosterol (B1671047) Biosynthesis Inhibition

The principal mechanism of sertaconazole (B158924) nitrate's antifungal activity lies in its ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.compatsnap.com Ergosterol is analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.commdpi.com

Targeting Lanosterol (B1674476) 14α-Demethylase (Erg11p)

Sertaconazole nitrate (B79036) specifically inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as Erg11p. drugbank.com This enzyme is essential for the conversion of lanosterol to ergosterol in the fungal ergosterol biosynthesis pathway. patsnap.com The interaction between the imidazole (B134444) component of sertaconazole and the heme iron atom within the cytochrome P450 enzyme leads to the inactivation of lanosterol 14α-demethylase. This inhibition is highly selective for the fungal enzyme over its mammalian counterpart, which contributes to the compound's targeted activity. drugbank.comnih.gov

Accumulation of Toxic Methylated Sterol Precursors

The blockade of lanosterol 14α-demethylase results in a depletion of ergosterol and a concurrent accumulation of its precursors, specifically methylated sterols like lanosterol. patsnap.com These accumulated sterol intermediates are toxic to the fungal cell. Their integration into the fungal membrane disrupts its normal structure and function, contributing significantly to the antifungal effect.

Consequential Disruption of Fungal Cell Membrane Permeability and Integrity

The deficiency of ergosterol and the buildup of toxic sterol precursors lead to profound alterations in the fungal cell membrane. nih.gov These changes result in increased membrane permeability and a loss of structural integrity. patsnap.comdrugbank.com The compromised membrane is no longer able to effectively regulate the passage of substances, leading to the leakage of essential intracellular components, such as adenosine (B11128) triphosphate (ATP). nih.govqeios.com This disruption of the cell's internal environment ultimately contributes to fungal cell death. patsnap.com

Direct Interaction with Fungal Cell Membranes

In addition to its primary mode of action through enzyme inhibition, sertaconazole nitrate also exerts a direct effect on the fungal cell membrane, a characteristic that enhances its antifungal potency. patsnap.com This direct interaction is particularly evident at higher concentrations. nih.govnih.gov

Binding to Non-Sterol Lipids within the Membrane

Sertaconazole's lipophilic nature, attributed to its benzothiophene (B83047) ether component, facilitates its interaction with the lipid bilayer of the fungal cell membrane. patsnap.com It has been shown to bind directly to non-sterol lipids within the membrane. taylorandfrancis.comresearchgate.net This binding is independent of its effects on ergosterol synthesis and represents a distinct and additional mechanism of action.

Induction of Intracellular Component Leakage (e.g., Adenosine Triphosphate)

A key consequence of sertaconazole's direct membrane-damaging effect is the leakage of essential intracellular components, most notably adenosine triphosphate (ATP). nih.govresearchgate.net This loss of ATP, the primary energy currency of the cell, cripples fungal metabolic processes and contributes directly to cell death. researchgate.net At a concentration of 500 µg/ml, sertaconazole has been shown to induce an 84.3% leakage of ATP from Candida albicans cells. ehu.es This effect is more pronounced than that observed with miconazole (B906) at the same concentration, which causes a 76.9% leakage. ehu.es Ketoconazole (B1673606) requires a higher concentration of 1000 µg/ml to achieve a similar ATP leakage of 77.1%. ehu.es

Comparative ATP Leakage Induced by Azole Antifungals

| Antifungal Agent | Concentration (µg/ml) | ATP Leakage (%) | Reference |

|---|---|---|---|

| Sertaconazole | 500 | 84.3 | ehu.es |

| Miconazole | 500 | 76.9 | ehu.es |

| Ketoconazole | 1000 | 77.1 | ehu.es |

Fungistatic and Fungicidal Activities

Sertaconazole exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activities, a dual action that is largely dependent on the drug concentration and the specific fungal species. nih.govasm.orgresearchgate.net The fungistatic effect is primarily attributed to the inhibition of ergosterol synthesis, while the fungicidal action is a result of direct membrane damage and subsequent ATP leakage. researchgate.netnih.gov

Concentration-Dependent Effects on Fungal Growth and Viability

The efficacy of sertaconazole is demonstrated through its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum. Sertaconazole has shown potent activity against a wide range of dermatophytes and yeasts. asm.orgnih.gov For instance, against various dermatophytes, the geometric mean MIC is 0.26 µg/ml, while the geometric mean MFC is 2.26 µg/ml. asm.orgpillbuys.com

In Vitro Fungistatic (MIC) and Fungicidal (MFC) Activity of Sertaconazole Against Dermatophytes

| Dermatophyte Species | Number of Isolates | Geometric Mean MIC (µg/ml) | Geometric Mean MFC (µg/ml) | Reference |

|---|---|---|---|---|

| Trichophyton rubrum | 100 | 0.19 | 1.99 | pillbuys.com |

| Trichophyton mentagrophytes | 25 | 0.73 | 4.65 | pillbuys.com |

| Epidermophyton floccosum | 25 | 0.12 | 1.11 | pillbuys.com |

| Overall | 150 | 0.26 | 2.26 | asm.orgpillbuys.com |

Comparative Fungicidal Efficacy Against Other Azole Antifungals

In comparative studies, sertaconazole has demonstrated superior or comparable fungicidal activity against various fungal pathogens when compared to other azole antifungals. The rank order of the in vitro fungicidal effect against Candida species has been described as sertaconazole > miconazole > clotrimazole (B1669251) > ketoconazole. ehu.es Notably, while a sertaconazole concentration of 8 µg/ml can achieve a 90% fungicidal effect, ketoconazole is not fungicidal even at concentrations as high as 64 µg/ml. ehu.es

Mean MIC of Sertaconazole vs. Other Antifungals Against Yeast Isolates

| Yeast Species | Number of Isolates | Sertaconazole Mean MIC (µg/ml) | Bifonazole Mean MIC (µg/ml) | Terbinafine (B446) Mean MIC (µg/ml) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 81 | 1.14 | 3.51 | 9.59 | researchgate.net |

| Other Yeasts | 99 | 1.24 | 6.54 | 12.61 | researchgate.net |

Anti-Inflammatory Properties and Associated Mechanisms

Beyond its direct antifungal effects, sertaconazole possesses clinically relevant anti-inflammatory properties that can help alleviate the symptoms associated with fungal infections. researchgate.netselleckchem.com

Inhibition of Pro-inflammatory Cytokine Release from Activated Lymphocytes

Sertaconazole has been shown to inhibit the release of pro-inflammatory cytokines from activated lymphocytes. nih.govselleckchem.com In studies with stimulated human lymphocytes, sertaconazole inhibited their proliferation with an IC50 of 4 µg/mL. absin.netnih.gov Furthermore, topical application of sertaconazole has been found to significantly decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ) in inflamed skin models. nih.gov This reduction in cytokine release contributes to the amelioration of the inflammatory component of cutaneous mycoses.

Modulation of Eicosanoid Pathways

The anti-inflammatory action of sertaconazole is also mediated through its modulation of eicosanoid pathways. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent inflammatory mediators. Sertaconazole has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent production and release of prostaglandin (B15479496) E2 (PGE2). absin.net This increase in PGE2 is paradoxically linked to an anti-inflammatory effect, as it can suppress the production of other pro-inflammatory cytokines. The inhibitory effect of sertaconazole on cytokine release can be reversed by a COX-2 inhibitor, confirming the role of this pathway in its anti-inflammatory mechanism.

Activation of the p38-COX-2-PGE2 Pathway

This compound demonstrates significant anti-inflammatory activity through a distinct molecular pathway. nih.govbiocompare.com Research has elucidated that its anti-inflammatory effects are mediated through the activation of the p38 mitogen-activated protein kinase (MAPK), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) pathway. nih.govresearchgate.net

Studies in keratinocytes and human peripheral blood mononuclear cells (PBMCs) have shown that sertaconazole paradoxically activates the proinflammatory p38 MAPK. nih.gov This activation is a required step for the subsequent induction of COX-2 and the release of PGE2. nih.govmedchemexpress.com The link between p38 activation and PGE2 production was confirmed when the knockdown of p38 using small interfering RNA in keratinocytes led to an inhibition of sertaconazole-induced PGE2 release. nih.gov

This increase in PGE2 is crucial for the compound's anti-inflammatory effects. In stimulated keratinocytes and PBMCs, sertaconazole was found to suppress the release of proinflammatory cytokines. nih.gov This suppressive effect was reversed when treated with a COX-2 inhibitor (NS398) or an anti-PGE2 antiserum, confirming that endogenous PGE2 is directly linked to the anti-inflammatory action. nih.gov

Further in vivo research in a mouse model of TPA-induced dermatitis supported these findings. The ability of sertaconazole to inhibit ear edema was reversed by the COX-2 inhibitor NS398. nih.gov Biochemical analysis of tissue from sertaconazole-treated mice revealed increased levels of PGE2, solidifying the role of the p38-COX-2-PGE2 pathway in its therapeutic benefits. nih.gov

| Pathway Component | Role in Sertaconazole's Anti-inflammatory Action | Research Finding |

| p38 MAPK | Initiates the anti-inflammatory cascade. | Sertaconazole activates p38 MAPK in keratinocytes and PBMCs. wikipedia.orgnih.gov |

| COX-2 | Enzyme induced by p38 activation, leading to PGE2 synthesis. | Sertaconazole treatment results in the induction of COX-2. nih.govmedchemexpress.com |

| PGE2 | Mediates the suppression of proinflammatory cytokines. | Sertaconazole increases the release of PGE2, which is linked to its anti-inflammatory effects. nih.gov |

Impact on Neurogenic Inflammation and Pruritus

Cutaneous fungal infections are often accompanied by inflammation and symptoms like itching (pruritus). nih.govresearchgate.net this compound has demonstrated a capacity to mitigate these symptoms beyond its primary role of eradicating the fungus. nih.gov It has been shown to reduce neurogenic inflammation and inhibit scratching responses in preclinical models. nih.govmedicaljournals.se

In comparative studies with other antifungal agents, this compound was unique in its ability to reduce the release of cytokines from activated lymphocytes and to mitigate inflammation in animal models of both irritant contact dermatitis and neurogenic inflammation. nih.govresearchgate.net Furthermore, it effectively inhibited contact hypersensitivity and scratching in a murine model of pruritus. nih.govmedicaljournals.se This suggests that the topical application of sertaconazole can provide efficacious anti-inflammatory and anti-itch activity. nih.gov The anti-pruritic effects are thought to be mediated by increasing prostaglandin D2 levels in mast cells and macrophages, which is known to suppress histamine (B1213489) release. medicaljournals.se

| Model | Effect of this compound | Reference |

| Murine Model of Pruritus | Inhibited contact hypersensitivity and scratching responses. | nih.gov |

| Animal Model of Neurogenic Inflammation | Mitigated inflammation. | nih.govglpbio.com |

| Activated Lymphocytes | Reduced the release of cytokines. | nih.govglpbio.com |

| TPA-Challenged Murine Model | Significantly reduced irritant dermatitis and ear weight. | glpbio.com |

| Resiniferatoxin-induced Ear Edema | Elicited a significant reduction in ear edema. | glpbio.com |

Antibacterial Activity

In addition to its antifungal properties, this compound possesses antibacterial activity. wikipedia.orgnih.gov This broad-spectrum action includes effectiveness against various Gram-positive bacteria. nih.govnih.gov

Inhibition of Fungal Adherence to Epithelial Cells

A critical step in the establishment of many fungal infections, particularly those caused by Candida species, is the adherence of the fungus to host epithelial cells. patsnap.com Sertaconazole has a distinct mechanism that interferes with this process. patsnap.com It has been shown to inhibit the adherence of Candida species to epithelial cells. patsnap.com By preventing this initial, crucial step of infection, sertaconazole not only helps in treating an existing infection but may also aid in preventing its recurrence. patsnap.com

Pharmacokinetic and Pharmacodynamic Research

Cutaneous Absorption and Retention Dynamics

Sertaconazole (B158924) nitrate (B79036) demonstrates significant penetration into and retention within the outer layers of the skin following topical application. This localized activity is crucial for its efficacy as a topical antifungal agent.

Rate and Extent of Penetration into Stratum Corneum and Deeper Epidermal Layers

Following topical administration, sertaconazole nitrate rapidly penetrates the stratum corneum, the outermost layer of the epidermis. nih.gov Research has shown that a significant amount of the applied dose, approximately 5.3%, can be recovered from the stratum corneum as early as 30 minutes after application. nih.gov The concentration in this layer reaches a plateau around 3 hours post-application and remains stable for up to 48 hours. nih.gov

The penetration of sertaconazole is not limited to the stratum corneum. A gradient is established, with the drug moving into the deeper layers of the epidermis. nih.gov While direct measurements in deeper layers are complex, estimations suggest a steady increase in the total amount of the compound penetrating the skin over time. nih.govebi.ac.uk Studies have estimated that the relative portion of the applied dose that penetrates through the stratum corneum and into deeper layers increases from 1.1% at the time of application to 24.1% at 12 hours, 34.2% at 24 hours, and 37.6% after 48 hours of exposure. nih.govebi.ac.uk Another study noted that by the end of a 24-hour exposure, approximately 66% of the applied dose had penetrated the skin. nih.gov

The estimated average concentration of this compound in the stratum corneum can reach significant levels. Immediately after applying a 2% cream, the concentration is estimated to be 1409 µg per milliliter of stratum corneum, rising to a plateau of 9029 µg after 3 hours. nih.govebi.ac.uk This high concentration at the site of infection is a key factor in its antifungal activity.

Influence of Formulation on Cutaneous Absorption

The formulation of the this compound product plays a significant role in its cutaneous absorption and retention. Different formulations exhibit varying degrees of systemic absorption, although all are generally low. For instance, studies in hairless rats have shown systemic absorption to be approximately 1.47% for a cream, 1.97% for a solution, 0.665% for a powder, and 0.885% for a gel. nih.gov

The inclusion of certain excipients can enhance penetration. For example, the lipophilic benzothiophene (B83047) ether in the this compound molecule is believed to improve its ability to penetrate the stratum corneum. nih.govresearchgate.net The use of penetration enhancers, such as ethanol, can also significantly increase the distribution of the drug in the skin by increasing its solubility and thermodynamic activity. nih.gov

More advanced formulations, such as microemulsions and nanosponges, have been developed to optimize delivery. A microemulsion-based hydrogel of sertaconazole demonstrated a higher permeation rate and three times higher drug retention in the skin compared to a commercial cream. tandfonline.comtandfonline.com Nanosponges have also been shown to provide controlled release and increase skin retention of this compound, with one study reporting 70.40% skin retention from a nanosponge formulation compared to 49.23% from a marketed cream. rjptonline.org

Sustained Epidermal Concentrations Post-Application

A key characteristic of this compound is its prolonged retention in the epidermis after application. nih.gov This "reservoir effect" ensures that therapeutic concentrations are maintained at the site of infection for an extended period. mdedge.com One study reported that 72% of the applied dose was still present in the skin 24 hours after application. nih.govresearchgate.netresearchgate.netresearchgate.net The mean apparent half-life of this compound in the application area is approximately 60 hours, indicating a slow clearance from the skin. nih.govebi.ac.uk This sustained presence contributes to its clinical efficacy and may allow for less frequent dosing regimens. nih.gov

Systemic Absorption and Bioavailability Studies

A significant aspect of the pharmacokinetic profile of this compound is its minimal systemic absorption following topical application, which contributes to its favorable safety profile.

Negligible Systemic Absorption Following Topical Application

Numerous studies have confirmed that the systemic absorption of sertaconazole after application to the skin is negligible. nih.govresearchgate.netnih.govdrugbank.com Even when applied to diseased skin, the amount of drug that reaches the systemic circulation is minimal. fda.gov In studies involving different formulations, the systemic absorption was consistently low, ranging from 0.7% for a powder to about 2% for a solution. fda.gov Specifically, the cream and gel formulations showed systemic absorption values of 1.5% and 0.9%, respectively. fda.gov This low systemic exposure is a key advantage, as it minimizes the potential for systemic side effects. researchgate.netgoogle.com

The following table summarizes the systemic absorption of various this compound formulations based on studies in hairless rats.

| Formulation | Systemic Absorption (%) |

| Cream | 1.47 |

| Solution | 1.97 |

| Powder | 0.665 |

| Gel | 0.885 |

Data from a study in hairless Sprague-Dawley rats. nih.gov

Absence of Detectable Systemic Levels in Plasma and Urine

Consistent with the low systemic absorption, studies in humans have failed to detect sertaconazole in plasma or urine following repeated topical application of a 2% cream. researchgate.netresearchgate.net Even in studies where ¹⁴C-labelled this compound was applied to healthy or scarified skin, radioactivity in blood or plasma samples was absent (below the detection limit of < 20 ng/mL), although trace amounts were found in urine and feces. fda.gov This lack of detectable systemic levels further underscores the safety of topical this compound.

Implications for Systemic Adverse Effects

This compound exhibits minimal systemic absorption following topical application, which significantly limits the potential for systemic adverse effects. rwandafda.gov.rwmedicaldialogues.in In a pharmacokinetic study involving male subjects with interdigital tinea pedis, plasma concentrations of sertaconazole were below the limit of quantitation (2.5 ng/mL) after 13 topical applications of a 2% cream. medicaldialogues.in This negligible percutaneous absorption means that systemic effects are not anticipated. rwandafda.gov.rw Animal studies further support the low risk of systemic toxicity. In rats, the dermal bioavailability was a mere 0.48%, indicating rapid metabolism. fda.gov Even with acute oral, subcutaneous, and intraperitoneal administration in mice and rats, the median lethal dose (LD50) was greater than 2 g/kg, with no significant toxicity observed. fda.gov In a 4-week dermal study in rabbits, no drug-related systemic toxicity was seen at a dose of 100mg/kg. fda.gov The high selectivity of sertaconazole for fungal cytochrome P450 enzymes over their human counterparts further contributes to its favorable safety profile by minimizing off-target effects. patsnap.comnih.gov

Metabolism and Excretion Pathways in Animal Models

Hepatic Metabolism and Metabolite Identification

In animal models, particularly rats, this compound undergoes rapid and extensive metabolism, primarily in the liver. fda.gov Following oral administration of 10mg/kg, the oral bioavailability was only 48%, confirming this rapid metabolic process. fda.gov The majority of the radioactivity detected in the plasma was attributed to inactive metabolites rather than the parent compound. fda.gov While specific metabolites of sertaconazole are not extensively detailed in the provided search results, the process of hepatic metabolism for azole antifungals generally involves enzymes from the cytochrome P450 superfamily. mdpi.com These enzymes catalyze reactions such as oxidation and hydroxylation to transform the parent drug into more water-soluble compounds that can be more easily eliminated from the body. For instance, studies on a similar azole, miconazole (B906), using human liver microsomes (HLM), have identified various hydroxylated and N-dealkylated metabolites. mdpi.com

Fecal and Renal Elimination Routes

The primary route of elimination for sertaconazole and its metabolites in animal models is through the feces. ijprajournal.com Following intravenous administration in rats, approximately 61% of the dose was excreted via the fecal route, while only 4% was eliminated through renal pathways. ijprajournal.com This pattern of predominantly fecal excretion is also observed with other routes of administration, though the percentages vary. For oral administration, fecal and renal excretion accounted for 30% and 0.4% respectively, and for dermal application, it was 17% and 0.6%. ijprajournal.com This indicates that regardless of the administration route, the biliary-fecal pathway is the main channel for the elimination of sertaconazole and its byproducts from the body in these animal models.

Pharmacodynamic Interactions at the Cellular Level

Dose-Dependent Inhibition of Ergosterol (B1671047) Synthesis and Membrane Disruption

The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.compatsnap.com This inhibition is dose-dependent and targets the fungal cytochrome P450 enzyme, specifically lanosterol (B1674476) 14α-demethylase. patsnap.compatsnap.comdrugbank.com By blocking this enzyme, sertaconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. patsnap.comnih.gov This disruption of ergosterol biosynthesis compromises the structural integrity and fluidity of the fungal cell membrane, resulting in increased permeability and leakage of vital cellular contents, such as ATP, which ultimately leads to fungal cell death. patsnap.comnih.gov

At higher concentrations, sertaconazole exhibits a second mechanism of action involving direct disruption of the fungal cell membrane. researchgate.net Its lipophilic nature, conferred by the benzothiophene ring in its structure, allows it to integrate directly into the lipid bilayer of the fungal membrane. patsnap.comwikipedia.org This interaction is independent of ergosterol and leads to the formation of pores, further increasing membrane permeability and causing a rapid loss of cellular components, resulting in a fungicidal effect. researchgate.netwikipedia.org This dual mechanism of action, combining the inhibition of ergosterol synthesis with direct membrane damage, contributes to the broad-spectrum efficacy of sertaconazole. patsnap.com

Interactive Data Table: Pharmacokinetic Parameters of Sertaconazole in Rats

| Route of Administration | Dose | Bioavailability | Tmax (post-dose hours) | Half-life (hours) |

| Dermal | Not specified | 0.48% | Not specified | Not specified |

| Oral | 10 mg/kg | 48% | 1.23 | Not specified |

| Intravenous | 10 mg/kg | Not applicable | Not specified | ~5 |

Interactive Data Table: Excretion of Sertaconazole in Rats

| Route of Administration | Fecal Excretion (%) | Renal Excretion (%) |

| Intravenous | 61% | 4% |

| Oral | 30% | 0.4% |

| Dermal | 17% | 0.6% |

Antifungal Spectrum and Efficacy Studies

In Vitro Susceptibility Profiling

The in vitro activity of sertaconazole (B158924) has been rigorously tested against a multitude of fungal isolates, including dermatophytes, yeasts, and opportunistic molds. These studies are crucial for understanding the compound's intrinsic antifungal power and its potential clinical applications.

Dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum, Microsporum spp.)

Notably, sertaconazole showed very high activity against Epidermophyton floccosum, Trichophyton rubrum, Trichophyton tonsurans, and Microsporum canis, with geometric mean MICs of 0.08, 0.13, 0.13, and 0.19 μg/mL, respectively. researchgate.netnih.gov Conversely, Microsporum audouinii displayed the lowest susceptibility. researchgate.netnih.gov

Table 1: In Vitro Susceptibility of Dermatophytes to Sertaconazole Nitrate (B79036)

| Dermatophyte Species | Number of Isolates | Geometric Mean MIC (μg/mL) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|---|---|

| Trichophyton rubrum | 100 | 0.19 | 0.02–16 | 0.25 | 1 |

| Trichophyton mentagrophytes | Not Specified | 0.73 | Not Specified | Not Specified | Not Specified |

| Epidermophyton floccosum | Not Specified | 0.12 | Not Specified | Not Specified | Not Specified |

| Overall Dermatophytes | 309 | 0.21 | 0.01-8 | 0.25 | 1 |

Yeasts (e.g., Candida spp., Malassezia spp., Cryptococcus spp.)

Sertaconazole exhibits significant in vitro activity against a broad range of pathogenic yeasts. scilit.comresearchgate.net It has been shown to be effective against various Candida species, including those that may show reduced susceptibility to other azole antifungals. portico.org For instance, in a study of 94 pathogenic Candida strains, C. albicans was highly susceptible to sertaconazole, with a MIC90 of 0.03 to 0.06 µg/mL. portico.org Sertaconazole was particularly active against C. glabrata with a MIC90 of 0.25 µg/mL. portico.org

The antifungal spectrum of sertaconazole also includes Cryptococcus and Malassezia species. researchgate.netnih.gov Studies have shown its activity against Malassezia furfur and Malassezia pachydermatis. mdpi.com The fungistatic and fungicidal activities of sertaconazole against Candida are dose-dependent. researchgate.netnih.gov

Table 2: Comparative In Vitro Activity of Sertaconazole and Other Antifungals against Candida Species

| Antifungal Agent | C. albicans MIC90 (μg/mL) | C. glabrata MIC90 (μg/mL) | C. krusei MIC90 (μg/mL) |

|---|---|---|---|

| Sertaconazole | 0.03 - 0.06 | 0.25 | 1 |

| Ketoconazole (B1673606) | 0.03 - 0.06 | Not Specified | 0.5 |

| Clotrimazole (B1669251) | 0.03 - 0.06 | Not Specified | 0.5 |

| Itraconazole (B105839) | 0.03 - 0.06 | Variable | Not Specified |

| Fenticonazole | 0.5 | Not Specified | Not Specified |

| Fluconazole (B54011) | 4 | >64 | >64 |

Opportunistic Filamentous Fungi (e.g., Aspergillus spp., Scopulariopsis spp., Scedosporium spp.)

The antifungal activity of sertaconazole extends to opportunistic filamentous fungi. researchgate.netresearchgate.net Its spectrum includes species of Aspergillus, Scopulariopsis, and Scedosporium. dntb.gov.uaehu.es In a study evaluating its activity against 250 clinical isolates, which included Scopulariopsis brevicaulis, sertaconazole demonstrated a high percentage of susceptibility (87.6%). scilit.comnih.gov This broad-spectrum activity makes it a potentially valuable agent in mixed fungal infections or those caused by less common molds.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

Table 3: Fungistatic (MIC) and Fungicidal (MFC) Data for Sertaconazole Nitrate against Dermatophytes

| Dermatophyte (n) | Geometric Mean MIC (μg/ml) | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | Geometric Mean MFC (μg/ml) | MFC Range (μg/ml) | MFC50 (μg/ml) | MFC90 (μg/ml) |

|---|---|---|---|---|---|---|---|---|

| Trichophyton rubrum (100) | 0.19 | 0.02–16 | 0.25 | 1 | 1.78 | 0.06–≥16 | 2 | 4 |

| Trichophyton mentagrophytes (50) | 0.73 | 0.03–≥16 | 1 | 4 | 4.31 | 0.25–≥16 | 4 | ≥16 |

| Epidermophyton floccosum (50) | 0.12 | 0.02–0.5 | 0.125 | 0.25 | 1.15 | 0.06–≥16 | 1 | 4 |

| Overall (150) | 0.26 | 0.02–≥16 | 0.25 | 2 | 2.26 | 0.06–≥16 | 2 | 8 |

Time-Kill Curve Analysis

Time-kill curve studies provide insight into the pharmacodynamics of an antifungal agent, illustrating the rate at which it kills a fungal population. For sertaconazole, these studies have confirmed its fungicidal activity. pillbuys.com In comparative studies, the rank order of the in vitro fungicidal effect was determined to be sertaconazole > miconazole (B906) > clotrimazole > ketoconazole. At a concentration of 8 µg/mL, sertaconazole achieved a 90% fungicidal effect. pillbuys.com In contrast, ketoconazole did not demonstrate fungicidal action even at concentrations as high as 64 µg/mL. pillbuys.com These rapid time-kill curves, along with low MIC and MFC values, underscore the potent and rapid action of sertaconazole against pathogenic yeasts.

Preclinical Efficacy Models

The in vitro activity of sertaconazole has been corroborated in several preclinical animal models of superficial fungal infections. These in vivo studies are essential for confirming the therapeutic potential of the compound in a living system.

Experimental models in mice and guinea pigs have demonstrated the efficacy of topical sertaconazole 2% in treating vaginal candidiasis and dermatophytosis. researchgate.net In a murine model of vaginal candidiasis, a single dose of 2% sertaconazole cream applied one hour after infection resulted in a 97.9% reduction in the number of yeast cells, which was significantly more effective than the 77.5% reduction seen with miconazole. nih.gov A three-day treatment regimen also showed superior efficacy for sertaconazole. nih.gov

Animal Models of Dermatophytosis (e.g., Guinea Pig Trichophytosis and Dermatomycosis)

Guinea pigs are considered a primary choice for in vivo dermatophytosis studies due to their susceptibility and the large surface area available for inducing and observing infections. dovepress.com Models of dermatomycosis in guinea pigs, particularly those caused by Trichophyton mentagrophytes, have been instrumental in evaluating the curative effects of sertaconazole. nih.govnih.gov

In a comparative study, the efficacy of a 2% sertaconazole cream was assessed against a 2% miconazole cream in a guinea pig model of dermatomycosis. nih.gov The study involved two different treatment durations. nih.gov While both creams showed excellent and similar therapeutic effects with a 12-day treatment, the 3-day treatment with sertaconazole cream demonstrated a greater therapeutic effect than the miconazole cream, based on improvements in clinical symptoms and microbiological healing. nih.gov

Another study in guinea pigs infected with Trichophyton mentagrophytes showed that a 12-day treatment with 2% sertaconazole led to a significant decrease in symptoms and complete negativity in cultures by the 30th day post-infection. fda.gov A shorter 3-day treatment with 2% sertaconazole was found to be somewhat more effective than 2% miconazole in terms of culture positivity and lesion healing. fda.gov Furthermore, when sertaconazole was applied 72 hours before infection, only 5 out of 16 guinea pigs had the organism recoverable at day 12, and by day 19, no organism was recovered from any of the animals. fda.gov In contrast, 87.5% of the infected control animals still had recoverable organisms at day 12. fda.gov

The selection of the guinea pig model is critical, as different models can yield varying results. For instance, the tinea pedis model in guinea pigs is known to be more resistant to treatment than the conventional tinea corporis model on the back, likely due to the potential for spontaneous healing in the latter. dovepress.comnih.gov

Table 1: Efficacy of Sertaconazole in Guinea Pig Dermatophytosis Models

| Animal Model | Fungal Species | Treatment | Key Findings | Citation |

|---|---|---|---|---|

| Guinea Pig Dermatomycosis | Trichophyton mentagrophytes | 2% Sertaconazole Cream (3 and 12-day treatment) | Superior therapeutic effect with 3-day treatment compared to miconazole; excellent effect with 12-day treatment. | nih.gov |

| Guinea Pig Dermatomycosis | Trichophyton mentagrophytes | 2% Sertaconazole Cream (12-day treatment) | Significant symptom decrease and negative cultures by day 30. | fda.gov |

| Guinea Pig Dermatomycosis | Trichophyton mentagrophytes | 2% Sertaconazole Cream (3-day treatment) | More effective than 2% miconazole based on culture and healing. | fda.gov |

| Guinea Pig Dermatomycosis | Trichophyton mentagrophytes | Prophylactic application of Sertaconazole | No recoverable organism by day 19 post-infection. | fda.gov |

Animal Models of Vaginal Candidiasis

Animal models, particularly in mice and guinea pigs, have confirmed the in vivo efficacy of topical this compound formulations for treating vaginal candidiasis. Studies have demonstrated a therapeutic improvement in both clinical and microbiological symptoms when sertaconazole was used, with outcomes surpassing those of other imidazole (B134444) derivatives.

In an animal model of vaginal candidiasis, a 3-day treatment with sertaconazole showed better prophylactic and curative effects compared to miconazole. This was evidenced by a higher recovery of viable yeast cells in the miconazole-treated group (77.5%) compared to the sertaconazole-treated group (97.7% reduction).

Recent research has also explored novel delivery systems to enhance the efficacy of sertaconazole. A study on a mucoadhesive liposomal gel containing this compound for vaginal candidiasis in rats showed promising results. nih.gov This formulation led to a significant reduction in microbial count and inflammatory responses, with minimal histopathological changes compared to a conventional gel. nih.gov The mucoadhesive properties of the liposomal gel increased the drug's retention in the vaginal tissue while reducing systemic absorption. nih.gov

Table 2: Efficacy of Sertaconazole in Animal Models of Vaginal Candidiasis

| Animal Model | Treatment | Comparator | Key Findings | Citation |

|---|---|---|---|---|

| Animal Model | 3-day Sertaconazole | Miconazole | Better prophylactic and curative effect; lower recovery of viable yeast cells. | |

| Rat Model | Sertaconazole Mucoadhesive Liposomal Gel | Conventional Sertaconazole Gel | Significant reduction in microbial count and inflammatory responses. | nih.gov |

Animal Models of Keratomycosis

Keratomycosis, or fungal keratitis, is a serious ocular infection that can lead to vision impairment. nih.gov In vivo studies in rats with induced keratomycosis have been used to evaluate the efficacy of this compound formulations. nih.govdntb.gov.uacolab.wsnih.gov

One study focused on developing a sertaconazole-nitrate-loaded leciplex for topical therapy of keratomycosis. nih.govdntb.gov.uacolab.wsnih.gov The in vivo results in rats demonstrated that the optimized leciplex formula was superior to an aqueous drug dispersion in treating induced keratomycosis. nih.govdntb.gov.uacolab.wsnih.gov This advanced formulation enhanced corneal deposition of the drug by over 12-fold compared to the aqueous dispersion, highlighting the potential of such nanocarriers for effective ocular drug delivery. nih.govdntb.gov.uacolab.wsnih.gov

Table 3: Efficacy of Sertaconazole in Animal Models of Keratomycosis

| Animal Model | Treatment | Comparator | Key Findings | Citation |

|---|---|---|---|---|

| Rat Model | Sertaconazole-Nitrate-Loaded Leciplex | Aqueous Drug Dispersion | Superior treatment of induced keratomycosis; significantly enhanced corneal deposition. | nih.govdntb.gov.uacolab.wsnih.gov |

Evaluation of Clinical and Microbiological Symptoms in Preclinical Studies

Preclinical studies consistently evaluate both clinical and microbiological parameters to determine the efficacy of antifungal treatments. In dermatophytosis models, clinical assessment often includes grading the degree of alopecia and lesions, while microbiological healing is determined by the recovery of the fungus from infected hair or skin scrapings. nih.gov For instance, in guinea pig studies, the improvement of clinical symptoms and microbiological cure rates are key indicators of therapeutic effect. nih.gov

Similarly, in vaginal candidiasis models, the evaluation includes observing clinical signs of infection, such as pus drainage, and quantifying the microbial load. nih.gov Untreated animals typically exhibit clear signs of infection, which are significantly reduced in treated groups. nih.gov

In keratomycosis studies, the assessment of inflammatory biomarkers and histopathological examination are used to evaluate the efficacy of the treatment. researchgate.net The reduction in inflammation and pathological changes in the cornea are critical measures of treatment success. nih.govresearchgate.net

Across these preclinical models, this compound has demonstrated a consistent ability to improve both the clinical signs and microbiological clearance of fungal infections. nih.govnih.gov

Clinical Research and Therapeutic Outcomes

Efficacy in Specific Cutaneous and Mucosal Mycoses

Sertaconazole (B158924) nitrate (B79036) has demonstrated significant efficacy in treating interdigital tinea pedis, which is primarily caused by dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. mdedge.comfda.gov Clinical trials have assessed its performance based on several key metrics, including clinical and mycological cure rates, symptom improvement, and the frequency of relapse.

Two major randomized, double-blind, vehicle-controlled studies in the United States, involving 383 subjects, evaluated the efficacy of sertaconazole cream applied twice daily for four weeks. mdedge.comnih.gov These trials provide a substantial basis for understanding its therapeutic outcomes.

Clinical cure is typically defined as the complete resolution of all signs and symptoms of the infection. In two pivotal phase 3 trials, the complete cure rate for sertaconazole was 13.1% in the first study and 27.2% in the second, compared to vehicle cure rates of 3.3% and 4.9%, respectively. fda.gov A broader measure, "effective treatment," was also achieved with statistical significance in both studies. fda.gov

Another study involving 167 patients with tinea pedis reported a clinical success rate of 80.2% after a four-week treatment phase and a two-week follow-up. njlm.netnjlm.net Furthermore, a combined analysis of two large studies showed that by week 6 (two weeks post-treatment), 46.7% of subjects treated with sertaconazole achieved a successful treatment outcome, compared to just 14.9% of those treated with a vehicle. mdedge.comnih.gov

Table 1: Clinical Outcomes in Interdigital Tinea Pedis Studies

| Study Outcome | Sertaconazole Group | Vehicle/Control Group | Time Point | Citation |

|---|---|---|---|---|

| Complete Cure Rate (Study 1) | 13.1% | 3.3% | End of Treatment | fda.gov |

| Complete Cure Rate (Study 2) | 27.2% | 4.9% | End of Treatment | fda.gov |

| Successful Treatment Outcome | 46.7% | 14.9% | Week 6 | mdedge.comnih.gov |

| Clinical Success | 80.2% | N/A | Week 6 | njlm.netnjlm.net |

Mycological cure is defined by the eradication of the causative fungus, confirmed by negative results from potassium hydroxide (B78521) (KOH) tests and fungal cultures. fda.gov In combined results from two large trials, 70.3% of subjects treated with sertaconazole achieved mycological cure by week 4, a significantly higher rate than the 36.7% observed in the vehicle group. mdedge.comnih.govbanglajol.info

The mycological cure rate for sertaconazole remained robust even after treatment cessation. mdedge.com Two weeks after stopping the application (at week 6), the mycological cure rate was 66.2%. mdedge.com When assessing by negative culture results alone, 89% of subjects in the sertaconazole group tested negative at week 6, compared to 38% in the vehicle group. mdedge.com Another study found a mycological cure rate of 94.0% at the end of a two-week follow-up period. njlm.netnjlm.net

Table 2: Mycological Cure Rates in Interdigital Tinea Pedis

| Study | Sertaconazole Rate | Vehicle/Control Rate | Time Point | Citation |

|---|---|---|---|---|

| Combined Analysis | 70.3% | 36.7% | Week 4 | mdedge.comnih.govbanglajol.info |

| Combined Analysis (Follow-up) | 66.2% | Not specified, but 3x lower than Sertaconazole | Week 6 | mdedge.com |

| Single Study | 94.0% | N/A | Week 6 | njlm.netnjlm.net |

| Combined Analysis (Culture Only) | 89.0% | 38.0% | Week 6 | mdedge.com |

Sertaconazole provides rapid relief from the common symptoms of tinea pedis, including itching (pruritus), redness (erythema), and scaling. mdedge.com Improvements in symptoms have been noted as early as the first week of treatment. mdedge.comnih.gov

Pruritus (Itching): After one week, 77% of subjects using sertaconazole reported mild or no itching. mdedge.com By week 3, 64% were completely itch-free, compared to 44% in the vehicle group. mdedge.com In a separate subgroup analysis, 91.2% of participants were free of itch after four weeks of treatment. mdedge.com

Erythema (Redness): Investigator ratings showed a significantly greater number of subjects treated with sertaconazole were free of erythema by week 4. mdedge.com One study noted that after four weeks, 100% of patients were free of erythema. jpad.com.pk Another analysis reported that 63.7% of participants were free of erythema after the same duration. banglajol.infomdedge.com

Scaling (Desquamation): Significant reductions in scaling were also observed by week 4 in sertaconazole-treated groups compared to vehicle. mdedge.com A comparative study found that sertaconazole led to a better reduction in scaling scores than eberconazole. nih.gov

Relapse, defined as the recurrence of clinical infection after an initial cure, is a critical measure of long-term efficacy. Sertaconazole has demonstrated a lingering protective effect that reduces relapse rates. mdedge.com In two studies, the relapse rates for sertaconazole-treated subjects were 37.5% and 20.8%, which were sharply lower than the vehicle group relapse rates of 70.6% and 64.0%, respectively. mdedge.com Another analysis reported a relapse rate of 29.5% for sertaconazole compared to 66.7% for vehicle two weeks after treatment ended. mdedge.com A smaller study focusing on a once-daily regimen reported no relapses had occurred at the six-week follow-up. jpad.com.pknih.gov

Sertaconazole has also been investigated as a treatment for seborrheic dermatitis, an inflammatory skin condition linked to the proliferation of Malassezia yeasts. mdedge.comnih.gov Its antifungal, anti-inflammatory, and antipruritic properties make it a candidate for managing this condition. mdedge.com

In a single-center, open-label study involving 20 adults with facial seborrheic dermatitis, the efficacy of sertaconazole nitrate cream was evaluated over four weeks. nih.gov The primary measure of success was the proportion of subjects achieving a score of 0 (clear) or 1 (almost clear) on the Investigator's Static Global Assessment scale. nih.gov

The study found that 58.8% of evaluable subjects (10 out of 17) achieved this primary endpoint by the end of the four-week treatment period. nih.gov Statistically significant improvements from baseline were observed at each week of the study. nih.gov Furthermore, significant improvements were noted in the individual scores for erythema, scaling, and pruritus at week 4 compared to baseline. nih.govnih.gov A meta-analysis of eight clinical trials concluded that treatment with sertaconazole 2% cream may be an efficient alternative therapy for patients with seborrheic dermatitis compared to other treatments like hydrocortisone, ketoconazole (B1673606), and others. nih.gov

Reduction in Scaling, Erythema, Induration, and Pruritus

Cutaneous Candidiasis

Sertaconazole is effective in treating cutaneous candidiasis. mdpi.comnih.govmdedge.com Clinical trials have demonstrated its efficacy in eradicating Candida species from the skin. nih.gov An open-label, non-inferiority trial showed that sertaconazole 2% solution was as effective as the 2% cream formulation in treating cutaneous candidiasis. nih.govscilit.com

Vulvovaginal Candidiasis

For vulvovaginal candidiasis, sertaconazole has shown high cure rates and rapid action. A single-dose of a sertaconazole vaginal suppository, particularly when combined with sertaconazole cream applied to the vulvar area, has demonstrated high clinical cure rates. nih.gov In one study, the combination treatment resulted in a 76% clinical cure rate at day 7 and 100% at day 14, compared to 68% and 80% respectively for the suppository alone. nih.gov Another study on a single-dose 300 mg this compound ovule reported clinical recovery rates of 76.0% at the second visit and 79.5% at the third visit, with microbiological recovery rates of 88.8% and 91.4% respectively. researchgate.net Furthermore, a single dose of sertaconazole has been found to produce a higher and more rapid cure rate compared to a triple dose of econazole (B349626). nih.govscilit.comresearchgate.net

Clinical and Mycological Cure Rates in Vulvovaginal Candidiasis with Sertaconazole

| Study | Treatment | Clinical Cure Rate (Day 7/14) | Mycological Cure Rate |

|---|---|---|---|

| Dellenbach et al. | Suppository + Cream | 76% / 100% | - |

| Dellenbach et al. | Suppository Only | 68% / 80% | - |

| Unspecified | Single-dose 300 mg ovule | 76.0% (second visit) / 79.5% (third visit) | 88.8% (second visit) / 91.4% (third visit) |

| Croxtall & Plosker | Single-dose vs. triple-dose econazole | Higher and more rapid cure rate than econazole | - |

Tinea Corporis and Tinea Cruris

This compound is a recognized treatment for tinea corporis (ringworm of the body) and tinea cruris (jock itch). patsnap.com In a comparative trial with terbinafine (B446) 1% cream, both treatments resulted in a 100% complete cure (clinical and mycological) at the end of 3 weeks. nih.gov However, at the 2-week mark, terbinafine showed a slightly higher complete cure rate (80%) compared to sertaconazole (73.35%), though this difference was not statistically significant. nih.gov Another study comparing sertaconazole with terbinafine found that sertaconazole was more efficient in managing tinea corporis and tinea cruris. aijournals.com A study comparing sertaconazole 2% cream with amorolfine (B1665469) 0.25% cream found a significantly greater reduction in the number of lesions in the sertaconazole group.

Efficacy of this compound in Tinea Corporis and Tinea Cruris

| Comparison | Timepoint | Sertaconazole Cure Rate | Comparator Cure Rate |

|---|---|---|---|

| Terbinafine 1% Cream | 2 Weeks | 73.35% | 80% |

| 3 Weeks | 100% | 100% | |

| Amorolfine 0.25% Cream | End of Study | Significantly greater lesion reduction with sertaconazole | - |

Pityriasis Versicolor

Clinical research has confirmed the high efficacy of this compound in treating pityriasis versicolor, a fungal infection that causes small, discolored patches on the skin. mdpi.comnih.govmdedge.com In a randomized, double-blind clinical trial involving patients with pityriasis versicolor, both 1% and 2% sertaconazole creams, applied twice daily for four weeks, resulted in a 100% cure rate. nih.govbanglajol.info No relapses were reported at a follow-up check after the end of the treatment. nih.gov

Comparative Clinical Trials with Other Antifungal Agents

The therapeutic efficacy of this compound has been evaluated in numerous clinical trials against other established antifungal agents. These studies provide critical insights into its relative performance in treating various superficial mycoses.

This compound versus Miconazole (B906)

Comparative studies between sertaconazole and miconazole have been conducted for cutaneous fungal infections, including dermatophytosis and otomycosis.

In a large, double-blind, multicenter trial involving 631 patients with cutaneous mycoses, 2% sertaconazole cream demonstrated a significantly higher clinical and mycological cure rate compared to 2% miconazole cream. drugbank.com A notable finding was that patients treated with sertaconazole achieved a clinical cure at a significantly earlier time point than those receiving miconazole. drugbank.com Another double-blind clinical trial with 100 patients diagnosed with cutaneous dermatophytosis found that sertaconazole produced a superior early response, with a significantly higher per-protocol cure rate by day 15 compared to miconazole (P <0.01). oup.com However, after one month, the response rates between the two treatments were comparable. oup.com

Further research involving 260 patients with cutaneous dermatophytosis showed a statistically significant decrease in symptom scores in favor of sertaconazole from the first week onwards. cabidigitallibrary.org By the end of the two-week treatment period, 62.3% of patients in the sertaconazole group achieved a complete clinical cure, compared to 44.6% in the miconazole group (P<0.05). cabidigitallibrary.org

In the context of otomycosis (fungal ear infection), a double-blinded clinical trial evaluated 138 patients, comparing 2% sertaconazole cream, 2% miconazole cream, 2% clotrimazole (B1669251) cream, and a placebo. mums.ac.irsemanticscholar.org When considering the combination of complete and partial responses, the sertaconazole group showed a 96.43% response rate, which was more efficacious than miconazole (94.83%) and clotrimazole (91.38%). semanticscholar.orgnih.gov However, for complete response alone, miconazole showed better results, though the difference in therapeutic outcomes was not statistically significant. mums.ac.irsemanticscholar.org

| Indication | Key Finding | Cure Rate (Sertaconazole) | Cure Rate (Miconazole) | Reference |

|---|---|---|---|---|

| Cutaneous Mycoses | Significantly higher overall cure rate and faster clinical cure. | Statistically Superior | - | drugbank.com |

| Cutaneous Dermatophytosis | Superior early response by Day 15 (P <0.01). | Higher at Day 15 | - | oup.com |

| Cutaneous Dermatophytosis | Significantly higher complete clinical cure after 2 weeks (P<0.05). | 62.3% | 44.6% | cabidigitallibrary.org |

| Otomycosis | Higher combined (complete + partial) response rate. | 96.43% | 94.83% | semanticscholar.orgnih.gov |

This compound versus Econazole

Clinical trials have also compared sertaconazole with econazole, particularly for the treatment of vulvovaginal candidiasis.

In a study on vulvovaginal candidiasis, a single-dose sertaconazole tablet was found to be more effective than a triple-dose of econazole. drugbank.com Sertaconazole achieved both a more rapid and a higher cure rate. drugbank.com Another multicenter, randomized, double-blind study involving 369 women compared a 300-mg sertaconazole suppository to a 150-mg econazole suppository for vulvovaginal candidiasis. nih.gov While the initial clinical and mycological recovery rates were similar between the two groups, the mycological recurrence rate after one month was significantly lower in the sertaconazole group (19.8%) compared to the econazole group (32.7%, P=0.035). nih.gov This suggests that sertaconazole may offer a more sustained therapeutic effect. nih.gov

In vitro studies have also shown that the minimum inhibitory concentration (MIC) for sertaconazole against 150 clinical isolates of Candida was threefold lower than that of econazole, indicating higher potency.

| Study Design | Key Finding | Outcome (Sertaconazole) | Outcome (Econazole) | Reference |

|---|---|---|---|---|

| Single-dose sertaconazole vs. triple-dose econazole | More rapid and higher cure rate. | Superior | - | drugbank.com |

| Multicenter, randomized, double-blind study | Significantly lower mycological recurrence rate after 1 month (P=0.035). | 19.8% recurrence | 32.7% recurrence | nih.gov |

This compound versus Clotrimazole and Ketoconazole

Sertaconazole has been compared against other widely used azole antifungals, including clotrimazole and ketoconazole, for various dermatological conditions.

Versus Clotrimazole: In a trial on otomycosis, sertaconazole 2% cream, when considering both complete and partial responses, was found to be more efficacious than clotrimazole 2% cream (96.43% vs. 91.38% response rate). mums.ac.irsemanticscholar.orgnih.gov For tinea corporis, a prospective, comparative trial found that topical sertaconazole 2% cream was highly efficacious and superior to clotrimazole 1% cream in improving clinical parameters and achieving mycological cure at the end of the 4-week treatment phase. ijbcp.com Another study on tinea corporis and tinea cruris involving 250 patients found that sertaconazole had a marginally higher clinical improvement rate (88%) and mycological cure rate (83%) compared to clotrimazole (85% and 80%, respectively), though the difference was not statistically significant. impactfactor.org

Versus Ketoconazole: For seborrheic dermatitis, comparative studies have shown sertaconazole to be an effective therapeutic option. A meta-analysis of eight clinical trials concluded that a 28-day sertaconazole regimen was associated with a significantly higher percentage of patients achieving a mild disease severity score compared to other treatments, including ketoconazole. nih.gov In a study involving 132 patients, the improvement in the group receiving sertaconazole 2% cream was comparable to the group receiving ketoconazole 2% cream. researchgate.net A double-blind, randomized study of 188 patients with seborrheic dermatitis of the scalp found that 2% sertaconazole shampoo was not inferior in effectiveness to 2% ketoconazole shampoo after 4 weeks of treatment. immunopathology.com

| Comparator | Indication | Key Finding | Reference |

|---|---|---|---|

| Clotrimazole | Otomycosis | More efficacious combined response rate (96.43% vs 91.38%). | semanticscholar.orgnih.gov |

| Clotrimazole | Tinea Corporis | Superior improvement in clinical parameters and mycological cure. | ijbcp.com |

| Ketoconazole | Seborrheic Dermatitis | Associated with a higher percentage of patients reaching mild disease severity. | nih.gov |

| Ketoconazole | Seborrheic Dermatitis (Scalp) | Sertaconazole 2% shampoo demonstrated non-inferior effectiveness to Ketoconazole 2% shampoo. | immunopathology.com |

This compound versus Terbinafine

Sertaconazole has also been evaluated against terbinafine, a member of the allylamine (B125299) class of antifungals, primarily for tinea infections.

Another prospective, single-blind, randomized trial comparing the two creams for localized tinea corporis and tinea cruris found that at the end of 3 weeks, both treatment groups achieved 100% complete cure. nih.gov At the 2-week mark, terbinafine showed a higher complete cure rate (80%) compared to sertaconazole (73.35%), but this difference was not statistically significant. nih.gov A separate randomized, observer-blind study with 179 patients also found comparable clinical cure rates at 2 weeks: 77.27% for sertaconazole and 73.63% for terbinafine. nih.gov By 4 weeks, the final cure rates were also similar at 93.18% for sertaconazole and 89.01% for terbinafine, with the study concluding that once-daily topical sertaconazole is as effective as terbinafine in localized tinea infections. nih.gov

| Time Point | Complete Cure Rate (Sertaconazole 2%) | Complete Cure Rate (Terbinafine 1%) | Statistical Significance | Reference |

|---|---|---|---|---|

| 2 Weeks | 59.5% | 71.4% | Not Significant | ijord.comijord.com |

| 4 Weeks | 80% | 90.9% | Not Significant | ijord.comijord.com |

| 2 Weeks | 73.35% | 80% | Not Significant | nih.gov |

| 3 Weeks | 100% | 100% | - | nih.gov |

| 2 Weeks | 77.27% | 73.63% | Not Significant (P=0.606) | nih.gov |

| 4 Weeks | 93.18% | 89.01% | Not Significant (P=0.914) | nih.gov |

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcomes (PROs) are crucial for evaluating the true clinical benefit of a treatment, as they capture the patient's perspective on their health and the impact of an intervention. In the context of antifungal therapy, key PROs include the relief of symptoms like itching (pruritus), burning, and scaling, which directly affect a patient's quality of life.

Clinical studies on sertaconazole consistently highlight its ability to provide rapid symptomatic relief. In the treatment of tinea pedis, this compound cream 2% was shown to offer rapid relief of symptoms, with 91.2% of participants being free of itch after 4 weeks of treatment. jpad.com.pk The effective management of pruritus is a significant factor in improving the quality of life for patients with dermatophytosis. worldwidejournals.com

Comparative studies have quantified patient satisfaction and symptomatic improvement. In a study comparing sertaconazole 2% cream to ketoconazole 2% cream for seborrheic dermatitis, 85.1% of patients who received sertaconazole were satisfied with their treatment. researchgate.net Another trial comparing sertaconazole with metronidazole (B1676534) gel for the same condition found a significantly higher level of patient satisfaction in the sertaconazole group after 28 days (87.1% vs. 56.4%; P=0.006). annals-parasitology.eu

Furthermore, a comparative study against ketoconazole and luliconazole (B1675427) in dermatophytosis showed that a greater proportion of patients in the sertaconazole group (85%) experienced resolution of pruritus compared to the ketoconazole (54.6%) and luliconazole (70%) groups. worldwidejournals.com This superior antipruritic effect, combined with a greater reduction in the total composite score for symptoms like erythema and desquamation, suggests that sertaconazole is particularly beneficial in improving the quality of life for patients. worldwidejournals.com The rapid alleviation of bothersome symptoms like itching and inflammation is a key therapeutic outcome from the patient's perspective. jpad.com.pk

Antifungal Resistance and Susceptibility Research

Mechanisms of Antifungal Resistance

Antifungal resistance is a growing concern in the management of fungal infections. For sertaconazole (B158924) nitrate (B79036), as with other azole antifungals, resistance can develop through various biochemical and molecular mechanisms, compromising its therapeutic efficacy. ijdvl.comodermatol.com These mechanisms are often multifaceted, involving changes in the drug's target enzyme, reduced intracellular drug concentration, and activation of cellular stress responses. ijdvl.com

Modification in Ergosterol (B1671047) Biosynthesis Pathway Enzymes (e.g., Erg11 Gene Mutations)

The primary mechanism of action for sertaconazole and other azoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. patsnap.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.com Mutations in the ERG11 gene can lead to alterations in the structure of the lanosterol 14α-demethylase enzyme. ijdvl.comnih.gov These changes can reduce the binding affinity of azole drugs to the enzyme, thereby diminishing their inhibitory effect and leading to resistance. nih.govnih.gov

While direct evidence of ERG11 mutations conferring resistance specifically to sertaconazole is not extensively detailed in the provided search results, this is a well-established mechanism of resistance for the azole class of antifungals. ijdvl.commdpi.com Studies on other azoles, such as fluconazole (B54011) and itraconazole (B105839), have identified numerous point mutations in the ERG11 gene of clinical isolates of Candida species that are associated with reduced susceptibility. nih.govmdpi.com For instance, specific amino acid substitutions in Erg11p have been shown to result in a significant increase in the minimum inhibitory concentration (MIC) of fluconazole. nih.gov It is plausible that similar mutations could affect the efficacy of sertaconazole.

Table 1: Examples of ERG11 Mutations Associated with Azole Resistance in Candida Species

| Fungal Species | Amino Acid Substitution | Associated Azole Resistance | Reference |

| Candida albicans | Y132F | Fluconazole | nih.gov |

| Candida albicans | K143R | Fluconazole | nih.gov |

| Candida albicans | S405F | Fluconazole | nih.gov |

| Candida albicans | G464S | Fluconazole | nih.gov |

| Candida tropicalis | Y132F | Fluconazole, Voriconazole (B182144) | mdpi.com |

| Candida tropicalis | Y257H | Fluconazole, Voriconazole | mdpi.com |

| Candida krusei | A756T (synonymous) | Itraconazole |

Increased Drug Efflux and Decreased Drug Uptake

A major mechanism contributing to azole resistance is the active transport of the drug out of the fungal cell, a process known as drug efflux. ijdvl.comodermatol.com This is mediated by efflux pumps, which are membrane transporter proteins. Overexpression of the genes encoding these pumps can lead to a rapid expulsion of the antifungal agent from the cell, preventing it from reaching its target at a sufficient concentration. ijdvl.combiomedpharmajournal.org

Two main superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. odermatol.combiomedpharmajournal.org In Candida albicans, overexpression of genes like CDR1 (an ABC transporter) and MDR1 (an MFS transporter) has been linked to resistance to multiple azoles. odermatol.commdpi.com While the provided literature does not specifically detail sertaconazole's interaction with these pumps, it is a known mechanism for the azole class. ijdvl.combiomedpharmajournal.org Reduced drug uptake is another, though less characterized, mechanism that can contribute to lower intracellular antifungal concentrations. odermatol.com

Activation of Antifungal Stress Response Signaling Pathways

Fungi have evolved sophisticated signaling pathways to counteract environmental stresses, including exposure to antifungal drugs. ijdvl.com Activation of these stress response pathways can lead to drug tolerance and the development of resistance. ijdvl.comnih.gov Key pathways involved include the calcineurin signaling pathway, the cell wall integrity pathway (mediated by protein kinase C), and the high osmolarity glycerol (B35011) (HOG) pathway. ijdvl.com

The molecular chaperone heat shock protein 90 (Hsp90) plays a crucial role in modulating these stress responses. ijdvl.comnih.gov It helps to stabilize key signaling proteins, such as calcineurin, which in turn can regulate the fungal response to azole-induced stress. nih.gov Inhibition of Hsp90 has been shown to reduce the resistance of Candida isolates to azoles. nih.gov Sertaconazole itself has been noted to activate the p38-COX-2-PGE2 pathway in keratinocytes, which is associated with its anti-inflammatory effects, but the direct interplay with fungal stress response pathways leading to resistance is an area for further research. iiarjournals.org

Surveillance of Resistance Patterns in Clinical Isolates

Monitoring the susceptibility of clinical fungal isolates to antifungal agents is crucial for guiding therapeutic choices and tracking the emergence of resistance. Several studies have evaluated the in vitro activity of sertaconazole against a range of dermatophytes and yeasts.

In a study involving 127 clinical isolates of Trichophyton species from India, sertaconazole was one of the twelve antifungal agents tested. idexlab.com Another study analyzed 498 isolates of the T. mentagrophytes-interdigitale complex, reporting a Minimum Inhibitory Concentration (MIC) of 1 mg/L for sertaconazole to inhibit over 95% of the isolates. idexlab.com A study in Shiraz, Iran, on clinical dermatophyte isolates found the geometric mean MIC for sertaconazole to be 3.39 µg/ml. researchgate.net

Comparatively, some studies have shown sertaconazole to have potent in vitro activity with low MICs against dermatophytes. ijdvl.com However, one study noted low in vitro activity of sertaconazole against clinical isolates of dermatophytes. researchgate.netdb-thueringen.de These variations highlight the importance of ongoing local and regional surveillance to understand resistance patterns. For instance, a high percentage of isolates with MICs above the upper limit of the wild-type were observed for other azoles like miconazole (B906) (29%) and voriconazole (4.8%) in one study, indicating emerging resistance. idexlab.com While antifungal resistance to sertaconazole has not been widely demonstrated, continued monitoring is essential. mdedge.com

Table 2: In Vitro Susceptibility of Clinical Fungal Isolates to Sertaconazole

| Fungal Species/Complex | Number of Isolates | Geographic Region | Sertaconazole MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Trichophyton species | 127 | India | Not specified | Not specified | idexlab.com |

| T. mentagrophytes-interdigitale complex | 498 | Multi-center | MIC95: 1 | Not specified | idexlab.com |

| Dermatophyte species | Not specified | Shiraz, Iran | 0.125-16 | 3.39 | researchgate.net |

Cross-Resistance Profiles with Other Azole Antifungals

Cross-resistance, where resistance to one antifungal agent confers resistance to other agents within the same class, is a significant clinical challenge. researchgate.net This phenomenon is common among azole antifungals due to their shared mechanism of action targeting the ERG11 gene. researchgate.netnih.gov

Mechanisms such as ERG11 mutations and overexpression of multidrug efflux pumps are often responsible for cross-resistance profiles. researchgate.net For example, an ERG11 mutation that reduces the binding affinity of one azole is likely to affect other azoles as well. nih.gov Similarly, efflux pumps that expel one type of azole can often transport other structurally similar azoles out of the cell. odermatol.comresearchgate.net